molecular formula C15H17NO4 B11845144 (R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B11845144
M. Wt: 275.30 g/mol
InChI Key: MWFCRIFLQUONPW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-((Benzyloxy)carbonyl)-5-azaspiro[24]heptane-6-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spirocyclic core. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butyloxycarbonyl group , and other standard organic reagents for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the N-tert-butyloxycarbonyl group using oxalyl chloride in methanol yields the corresponding amine .

Scientific Research Applications

®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The exact mechanism of action of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((Benzyloxy)carbonyl)-5-azaspiro[2

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(6R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1

InChI Key

MWFCRIFLQUONPW-GFCCVEGCSA-N

Isomeric SMILES

C1CC12C[C@@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.